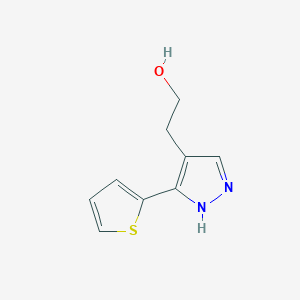

2-(3-(tiofen-2-il)-1H-pirazol-4-il)etan-1-ol

Descripción general

Descripción

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene and its derivatives have been used as an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .

Chemical Reactions Analysis

Thiophene and its derivatives have been proven to be effective drugs in the present respective disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and melting point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Aplicaciones Científicas De Investigación

Agentes Antimicrobianos

Los derivados del tiofeno han sido reconocidos por sus propiedades antimicrobianas. La presencia del anillo de tiofeno en la estructura de "2-(3-(tiofen-2-il)-1H-pirazol-4-il)etan-1-ol" sugiere un posible uso como agente antimicrobiano. Esta aplicación es crucial en el desarrollo de nuevos medicamentos para combatir cepas resistentes de bacterias y otros microorganismos .

Aplicaciones Antiinflamatorias y Analgésicas

Los efectos antiinflamatorios y analgésicos de los derivados del tiofeno los convierten en candidatos para el tratamiento de enfermedades inflamatorias y el control del dolor. El compuesto en cuestión podría sintetizarse y probarse para estas actividades biológicas, proporcionando una nueva vía para los medicamentos terapéuticos .

Actividad Antitumoral

Los derivados del tiofeno han mostrado promesa en la investigación antitumoral. La estructura única de "this compound" podría explorarse por su eficacia en la inhibición del crecimiento y proliferación de células cancerosas, ofreciendo una posible vía para el tratamiento del cáncer .

Inhibición de la Corrosión

En el campo de la ciencia de los materiales, el tiofeno y sus derivados actúan como inhibidores de la corrosión para metales. Esta aplicación es significativa para proteger el equipo industrial y la infraestructura del daño relacionado con la corrosión .

Diodos Emisores de Luz (LED)

Los derivados del tiofeno se utilizan en la fabricación de LED. El compuesto podría utilizarse en el desarrollo de nuevos LED orgánicos (OLED), que se conocen por su eficiencia y brillo .

Imagenología de Fluorescencia

Las características estructurales de los derivados del tiofeno los hacen aptos para aplicaciones en imagenología de fluorescencia. Este compuesto podría utilizarse en diagnósticos de salud, imagenología molecular y potencialmente en cirugía guiada por fluorescencia, mejorando la precisión de los procedimientos médicos .

Inhibición de la Cinasa

Las cinasas son enzimas que juegan un papel crítico en varios procesos celulares. Los derivados del tiofeno se han identificado como inhibidores de las cinasas, lo que podría conducir al desarrollo de nuevos medicamentos para enfermedades donde la actividad de las cinasas está desregulada .

Modulación del Receptor de Estrógeno

Se ha descubierto que algunos derivados del tiofeno modulan los receptores de estrógeno. Este compuesto podría investigarse por su posible uso en terapias relacionadas con las hormonas, como los tratamientos para el cáncer de mama .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiophene and its substituted derivatives, which are part of the compound’s structure, are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

Compounds containing a thiophene nucleus have been reported to exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biochemical Pathways

It is known that thiophene derivatives can interact with various biochemical pathways, influencing a wide range of biological and physiological functions .

Result of Action

Compounds containing a thiophene nucleus have been reported to exhibit various biological and physiological functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol. For instance, the compound’s stability can be affected by temperature, as suggested by the storage recommendations for related compounds . Furthermore, the compound’s solubility in various solvents can influence its bioavailability and distribution within the body .

Análisis Bioquímico

Biochemical Properties

2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol exerts its effects through specific binding interactions with biomolecules. It can bind to receptors or enzymes, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction . This compound can also modulate gene expression by interacting with transcription factors or epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and then bind to intracellular proteins that facilitate its distribution to target sites .

Subcellular Localization

The subcellular localization of 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could be localized to the mitochondria, where it influences mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with nuclear receptors or transcription factors to modulate gene expression .

Propiedades

IUPAC Name |

2-(5-thiophen-2-yl-1H-pyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-4-3-7-6-10-11-9(7)8-2-1-5-13-8/h1-2,5-6,12H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLMWETUVZLBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482166.png)

![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482167.png)

![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482168.png)

![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482169.png)

![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482170.png)

![7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482171.png)

![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482173.png)

![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482175.png)

![7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482178.png)